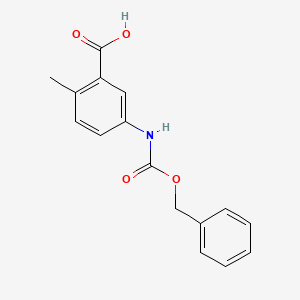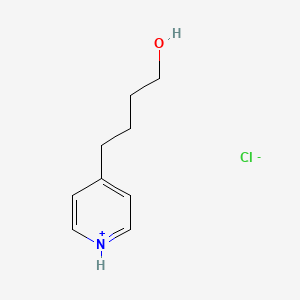
4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridin-1-ium-4-ylbutan-1-ol;chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a pyridinium ring attached to a butanol chain, with a chloride ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride typically involves the reaction of 4-pyridylbutanol with hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the pyridinium salt. The general reaction can be represented as follows:
4-Pyridylbutanol+HCl→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-1-ium-4-ylbutan-1-ol;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a carbonyl group.
Reduction: The pyridinium ring can be reduced to form a pyridine ring.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halide exchange reactions can be carried out using silver salts, such as silver nitrate (AgNO₃).
Major Products
Oxidation: The major product is 4-pyridin-1-ium-4-ylbutanal.
Reduction: The major product is 4-pyridin-4-ylbutan-1-ol.
Substitution: The major products are 4-pyridin-1-ium-4-ylbutan-1-ol;bromide or 4-pyridin-1-ium-4-ylbutan-1-ol;iodide.
Scientific Research Applications
4-Pyridin-1-ium-4-ylbutan-1-ol;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride involves its interaction with specific molecular targets. The pyridinium ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The butanol chain can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridin-1-ium-4-ylbutan-1-ol;bromide
- 4-Pyridin-1-ium-4-ylbutan-1-ol;iodide
- 4-Pyridin-1-ium-4-ylbutan-1-ol;fluoride
Uniqueness
4-Pyridin-1-ium-4-ylbutan-1-ol;chloride is unique due to its specific combination of a pyridinium ring and a butanol chain, which imparts distinct chemical and biological properties. Its chloride counterion also influences its solubility and reactivity compared to other halide salts.
Properties
IUPAC Name |
4-pyridin-1-ium-4-ylbutan-1-ol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h4-7,11H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKZAWIISKPYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[NH+]=CC=C1CCCCO.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
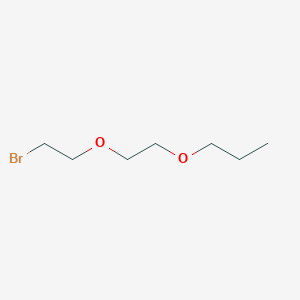
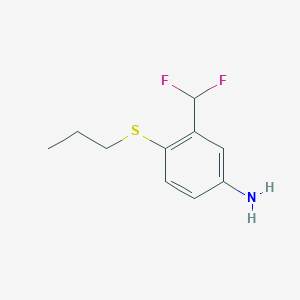
amine](/img/structure/B7892616.png)
![7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7892624.png)


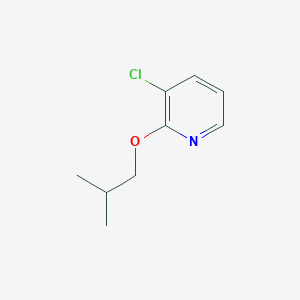
![(1R,5S)-Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B7892677.png)
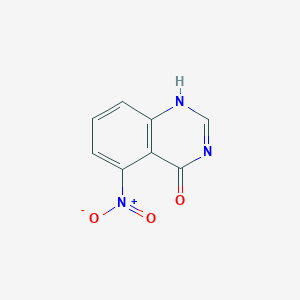
![1-[2-(Cyclopropylmethoxy)-4-methylphenyl]ethan-1-one](/img/structure/B7892705.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid](/img/structure/B7892710.png)
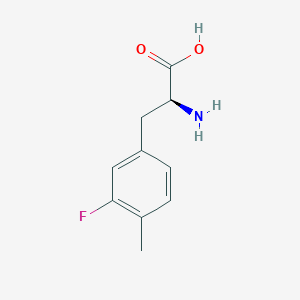
![N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine](/img/structure/B7892719.png)
